12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid
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Overview
Description
12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid is a derivative of podocarpic acid, a naturally occurring diterpenoid. This compound is known for its unique structure, which includes an acetyloxy group attached to the podocarpa-8,11,13-trien-15-oic acid backbone. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid typically involves multiple steps starting from naturally occurring diterpenoids. One common starting material is dehydroabietic acid. The synthetic route may include steps such as ozonolysis, intramolecular condensation, and protection followed by benzylic oxidation . The acetyloxy group is introduced through acetylation reactions using acetic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its anti-inflammatory and cytotoxic activities.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: May be used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit nitric oxide production, which is a key mediator in inflammatory processes . The compound may also interact with enzymes and receptors involved in cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dehydroabietic acid: A precursor in the synthesis of 12-(Acetyloxy)podocarpa-8,11,13-trien-15-oic acid.
Podocarpa-8,11,13-trien-15-oic acid: The parent compound without the acetyloxy group.
Abieta-8,11,13-trienoic acid: Another related diterpenoid with similar structural features.
Uniqueness
This compound is unique due to the presence of the acetyloxy group, which can influence its reactivity and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in synthetic chemistry .
Properties
CAS No. |
40061-88-9 |
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Molecular Formula |
C19H24O4 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-acetyloxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-12(20)23-14-7-5-13-6-8-16-18(2,15(13)11-14)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22) |
InChI Key |
DLWNOOKHTLLVIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(CCC3C2(CCCC3(C)C(=O)O)C)C=C1 |
Origin of Product |
United States |
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